Cyclohexylmethylenecyclohexylamine

Description

Cyclohexylmethylenecyclohexylamine (CAS No. 1761-71-3), also known as 4,4'-methylenebis(cyclohexylamine) or PACM, is a bicyclic aliphatic amine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol . It exists as a multi-constituent substance with three geometric isomers: trans-trans, cis-cis, and cis-trans, which influence its physicochemical behavior and industrial applications . The compound is structurally characterized by two cyclohexyl rings bridged by a methylene group, with primary amine functional groups on each ring. Its SMILES notation is NC1CCC(CC1)CC2CCC(N)CC2, reflecting this configuration .

PACM is primarily used in polymer production, such as epoxy curing agents and polyurethane catalysts, due to its rigidity and amine reactivity . Toxicological studies often rely on read-across data from structurally similar analogues, such as 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5), to assess hazards like skin sensitization and systemic toxicity .

Properties

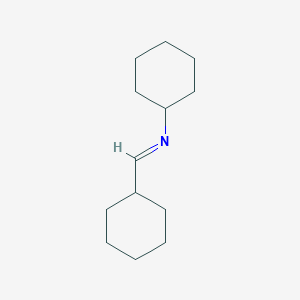

CAS No. |

56037-75-3 |

|---|---|

Molecular Formula |

C13H23N |

Molecular Weight |

193.33 g/mol |

IUPAC Name |

N,1-dicyclohexylmethanimine |

InChI |

InChI=1S/C13H23N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h11-13H,1-10H2 |

InChI Key |

JJKFACXTVSOZFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C=NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares PACM with key analogues:

Key Observations:

- Structural Differences : PACM’s methylene bridge and dual amine groups distinguish it from simpler cyclohexylamines like ethylidenecyclohexylamine, which feature single alkylidene substituents . The dimethyl analogue (CAS 6864-37-5) introduces methyl groups at the 2-positions, increasing molecular weight and steric hindrance .

- Isomerism : PACM’s three geometric isomers are absent in most analogues, impacting its crystallinity and reactivity in polymer applications .

- Physical Properties : Derivatives like γ-butylidenecyclohexylamine exhibit lower boiling points (e.g., 140–148°C) compared to PACM’s higher molecular weight, suggesting reduced volatility .

Toxicological and Functional Comparisons

Toxicity Profiles:

- Read-across data from its dimethyl analogue (CAS 6864-37-5) supports similarities in systemic toxicity, including hepatotoxicity and nephrotoxicity .

- Dimethyl Analogue: Shares PACM’s primary amine functionality, leading to comparable metabolic pathways (e.g., oxidation and conjugation).

- Ethylidenecyclohexylamine Derivatives: Limited toxicity data, but their simpler structures suggest lower persistence in biological systems compared to PACM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.